3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolopyridine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Triazolopyridine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Functionalization: Introduction of the fluorophenyl and carbamoylmethyl groups through nucleophilic substitution or coupling reactions.
Industrial Production: Large-scale production may utilize optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used.
Scientific Research Applications
3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other functional compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The triazolopyridine core can interact with proteins or nucleic acids, modulating their function and activity.
Comparison with Similar Compounds
Compared to other similar compounds, 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-bromophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5O2S/c1-13-5-7-17(10-18(13)24)25-20(30)12-32-22-28-27-19-8-6-14(11-29(19)22)21(31)26-16-4-2-3-15(23)9-16/h2-11H,12H2,1H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHCXPLKBUTOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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